(4-Ethoxynaphthalen-1-yl)methanol
Description
(4-Ethoxynaphthalen-1-yl)methanol is a naphthalene-derived compound featuring a hydroxymethyl group (–CH2OH) at the 1-position and an ethoxy (–OCH2CH3) substituent at the 4-position of the naphthalene ring. The ethoxy group enhances the compound’s lipophilicity and influences its electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.
Properties
CAS No. |
147397-61-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4-ethoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8,14H,2,9H2,1H3 |
InChI Key |
CPPSTEKHRNUTQF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CO |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)CO |
Synonyms |
1-Naphthalenemethanol,4-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The ethoxy group distinguishes (4-Ethoxynaphthalen-1-yl)methanol from related compounds. Key comparisons include:
Substituent Impact Analysis :
- Alkoxy vs. Alkyl/Chloro : Ethoxy (–OCH2CH3) and methoxy (–OCH3) groups improve solubility in polar solvents compared to ethyl (–CH2CH3) or chloro (–Cl) substituents . However, ethoxy derivatives exhibit higher CB1 receptor binding affinities than methoxy or heterocyclic analogs due to optimized steric and electronic interactions .
- Methanol vs.
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